1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Tert-butyl compounds are generally used in organic synthesis due to their stability and ease of removal . They are often used as protecting groups for alcohols in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an alcohol with a tert-butyl halide . The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to generate a nucleophilic alkoxide ion . This then attacks the tert-butyl halide, displacing the halide ion and forming the tert-butyl ether .Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized by a central carbon atom bonded to three methyl groups and one other group .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of reactions, including deprotonation, substitution, and elimination . The specific reactions that a tert-butyl compound undergoes depend on the other groups present in the molecule .Physical And Chemical Properties Analysis
Tert-butyl compounds are generally stable and resistant to oxidation and reduction . They are often liquids at room temperature .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid: is utilized in SPPS for the synthesis of unique peptides. The tert-butyl group serves as a protective group for the carboxylic acid, allowing for the selective formation of peptide bonds .
Synthesis of Glutamate Tert-Butyl Ester Residues
In the field of biochemistry, this compound is used to create glutamate tert-butyl ester residues. These modified amino acids can be incorporated into peptides to study protein structure and function .
Organic Synthesis
The tert-butyl group in 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a common moiety in organic synthesis. It’s used as a protecting group for carboxylic acids and alcohols, which can be deprotected under mild acidic conditions .
Medicinal Chemistry
In medicinal chemistry, the triazole ring of the compound is a valuable scaffold. It’s often used in the design of new drugs due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties .
Catalysis
This compound can act as a ligand in catalytic systems, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It enhances reaction rates and can be used to create a variety of triazole-containing compounds .
Antiproliferative Agents
Researchers have explored the use of triazole derivatives as antiproliferative agents. Compounds like 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied for their potential to inhibit the growth of cancer cells, such as in cases of acute myeloid leukemia (AML) .
Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action would also depend on the specific targets. For instance, some triazole derivatives inhibit the cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the tert-butyl group in this compound might influence its lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For instance, the stability of some compounds can be affected by exposure to light or high temperatures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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